![molecular formula C8H6O B14749333 Cyclopenta[b]pyran CAS No. 271-08-9](/img/structure/B14749333.png)
Cyclopenta[b]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[b]pyran is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing cyclopenta[b]pyran derivatives involves the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is typically carried out in the presence of palladium catalysts such as Pd2(dba)3/dppe in toluene, yielding this compound-2-ones in high yields (78–96%) with optimized trans/cis ratios .
Industrial Production Methods: Industrial production methods for this compound derivatives often involve multicomponent reactions (MCRs) due to their efficiency and simplicity. For example, the one-pot condensation of cyclopentane-1,3-dione, malononitrile, and aldehydes in the presence of sodium bromide as a supporting electrolyte has been reported to produce 4-substituted this compound derivatives with high efficiency and excellent yields .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopenta[b]pyran derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound derivatives into their corresponding alcohols or alkanes.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the this compound ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound derivatives can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Cyclopenta[b]pyran derivatives have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclopenta[b]pyran derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, some this compound derivatives inhibit tyrosinase, an enzyme involved in melanin production, which can be useful in treating hyperpigmentation disorders .
Comparación Con Compuestos Similares
Cyclopenta[b]pyran shares structural similarities with other heterocyclic compounds, such as cyclohepta[b]pyran and cyclopenta[c]pyran. this compound is unique due to its specific ring fusion and the resulting electronic and steric properties . Similar compounds include:
Propiedades
Número CAS |
271-08-9 |
|---|---|
Fórmula molecular |
C8H6O |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
cyclopenta[b]pyran |
InChI |
InChI=1S/C8H6O/c1-3-7-4-2-6-9-8(7)5-1/h1-6H |
Clave InChI |
LYHIYZUYZIHTCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=COC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


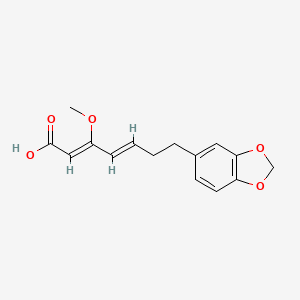
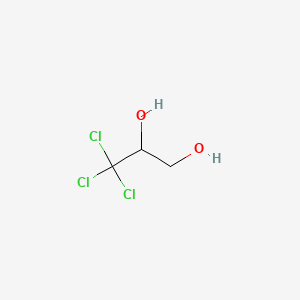

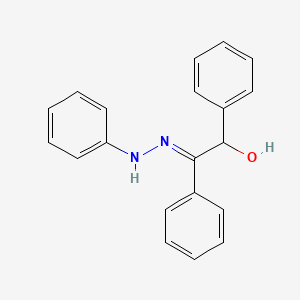

![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

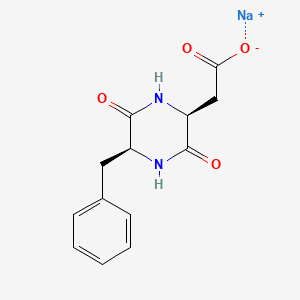
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)

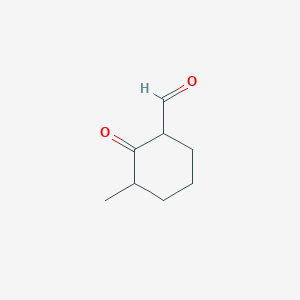
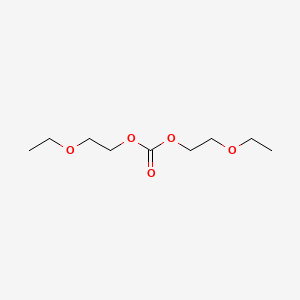

![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
